2-(3-Methanesulfonylcyclohexyl)ethan-1-OL
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Overview
Description
2-(3-Methanesulfonylcyclohexyl)ethan-1-OL is an organic compound with the molecular formula C9H18O3S. It is a cyclohexane derivative with a methanesulfonyl group and an ethan-1-ol group attached to the cyclohexane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL typically involves the reaction of cyclohexane derivatives with methanesulfonyl chloride and ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methanesulfonylcyclohexyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methanesulfonyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
2-(3-Methanesulfonylcyclohexyl)ethan-1-OL is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The ethan-1-ol group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)ethanol: A similar compound with a simpler structure, used in similar applications.
Cyclohexylmethanol: Another cyclohexane derivative with different functional groups.
Methanesulfonyl chloride: A precursor used in the synthesis of 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL.
Uniqueness
This compound is unique due to its combination of a cyclohexane ring, methanesulfonyl group, and ethan-1-ol group. This combination imparts specific chemical properties that make it valuable in various research and industrial applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further enhance its utility .
Properties
Molecular Formula |
C9H18O3S |
---|---|
Molecular Weight |
206.30 g/mol |
IUPAC Name |
2-(3-methylsulfonylcyclohexyl)ethanol |
InChI |
InChI=1S/C9H18O3S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h8-10H,2-7H2,1H3 |
InChI Key |
ICZGVXLRICAZGC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CCCC(C1)CCO |
Origin of Product |
United States |
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